molecular formula C15H18F4N2O3S B2576937 1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1251608-54-4

1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2576937
CAS No.: 1251608-54-4
M. Wt: 382.37
InChI Key: JEUCXXTWJKRCTQ-UHFFFAOYSA-N
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Description

1-((3-Fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a piperidine-derived compound featuring a sulfonamide linker, a 3-fluorobenzyl group, and a trifluoroethyl substituent. The sulfonyl group enhances metabolic stability and influences molecular conformation by reducing the basicity of adjacent nitrogen atoms, as observed in related sulfonamides .

Properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4N2O3S/c16-13-3-1-2-11(8-13)9-25(23,24)21-6-4-12(5-7-21)14(22)20-10-15(17,18)19/h1-3,8,12H,4-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUCXXTWJKRCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Fluorination: The fluorinated substituents are incorporated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Final Coupling: The final step involves coupling the fluorinated benzyl group with the piperidine ring, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituents Molecular Formula* Key Features References
Target Compound 3-Fluorobenzylsulfonyl, N-(2,2,2-trifluoroethyl) Not explicitly given Sulfonamide linker; fluorinated aryl and alkyl groups enhance stability
(R)-N-(3-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 3-Fluorobenzyl, naphthalen-1-yl C₂₆H₂₆FN₂O Amide linker; bulky naphthalenyl group may hinder membrane permeability
1-(3-Fluorobenzyl)-N′-(2-thienylcarbonyl)piperidine-4-carbohydrazide 3-Fluorobenzyl, thiophenecarbonyl carbohydrazide C₁₈H₁₉FN₄O₂S Hydrazide linker; thiophene enhances π-π interactions
N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide hydrochloride N-(2,2,2-trifluoroethyl) C₈H₁₃F₃N₂O·HCl Simplified analog lacking sulfonyl/aryl groups; baseline for activity studies
1-[3,5-Bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide 3,5-Bis(trifluoromethyl)benzoyl, 4-chlorophenyl C₂₁H₁₇ClF₆N₂O₂ Trifluoromethyl clusters increase lipophilicity and steric bulk

*Molecular formulas are inferred or directly sourced from evidence.

Substituent Effects on Physicochemical and Binding Properties

Sulfonamide vs. Amide Linkers

Sulfonamides also exhibit greater conformational rigidity due to stronger electron withdrawal, which may enhance selectivity for sterically constrained targets .

Fluorinated Substituents

  • 3-Fluorobenzyl : Enhances lipophilicity (logP) and participates in halogen bonding with protein targets, as seen in fluorinated CNS drugs .
  • Trifluoroethyl: Lowers pKa of adjacent amines, improving blood-brain barrier penetration compared to non-fluorinated ethyl groups .

Role of Heterocyclic Moieties

Compounds like the thiophenecarbonyl carbohydrazide leverage aromatic heterocycles for target engagement, whereas the target compound’s sulfonyl group prioritizes metabolic stability over direct π-π interactions.

Metabolic and Pharmacokinetic Considerations

  • The trifluoroethyl group in the target compound resists CYP450-mediated oxidation, a common metabolic pathway for ethyl substituents .
  • Sulfonamides generally exhibit slower hepatic clearance compared to amides, as observed in related derivatives .

Biological Activity

1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves examining its molecular structure, mechanisms of action, and effects on various biological targets.

The compound has the following chemical properties:

PropertyValue
IUPAC Name 1-[(3-fluorophenyl)methylsulfonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Molecular Formula C₁₅H₁₈F₄N₂O₃S
Molecular Weight 382.4 g/mol
CAS Number 1251608-54-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various cellular processes and physiological responses. The exact molecular targets are still under investigation; however, preliminary studies suggest potential interactions with pathways involved in inflammation and cell signaling.

Biological Activity

This compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies indicate that this compound has antimicrobial properties, potentially effective against specific bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity : Research has shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study conducted by MDPI evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory mechanisms of similar compounds containing trifluoromethyl groups. The study suggested that these compounds could inhibit NF-kB signaling pathways, leading to reduced inflammation markers in cellular models.

Study 3: Cytotoxicity Against Cancer Cells

In a recent investigation into novel anticancer agents, this compound was tested against various cancer cell lines. The findings indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, and how do they influence its pharmacological potential?

  • Answer : The compound comprises three critical motifs:

  • A piperidine-4-carboxamide core , which is common in central nervous system (CNS) targeting agents due to its conformational flexibility and hydrogen-bonding capacity.
  • A 3-fluorobenzylsulfonyl group , which enhances lipophilicity and may modulate σ receptor interactions, as sulfonamide derivatives are known to bind σ1/σ2 receptors .
  • A 2,2,2-trifluoroethylamide substituent , which improves metabolic stability and bioavailability via electron-withdrawing effects .
    • Methodological Insight : Structural optimization studies suggest fluorinated substituents improve blood-brain barrier penetration, while sulfonyl groups enhance target selectivity. Computational docking (e.g., AutoDock Vina) can predict binding modes to σ receptors .

Q. What synthetic strategies are employed to prepare this compound?

  • Answer : Synthesis typically involves:

Sulfonylation : Reacting piperidine-4-carboxylic acid derivatives with 3-fluorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Amidation : Coupling the sulfonylated intermediate with 2,2,2-trifluoroethylamine using carbodiimide reagents (e.g., EDC/HOBt) .

  • Methodological Insight : Optimize yield by controlling reaction temperature (0–25°C for sulfonylation) and solvent polarity (e.g., DMF for amidation). Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of unreacted amine peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in σ receptor binding affinity studies for this compound?

  • Answer : Discrepancies may arise from:

  • Assay Variability : Radioligand binding assays (e.g., using [³H]-DTG for σ2) require standardized membrane preparation protocols to minimize batch-to-batch variability .
  • Substituent Effects : The 3-fluorobenzyl group’s orientation may differentially impact σ1 vs. σ2 binding. Conduct 3D-QSAR studies to map steric/electronic requirements for each receptor subtype .
    • Methodological Insight : Validate findings using orthogonal assays (e.g., functional cAMP assays for σ1) and compare with structurally related analogs (e.g., 4-fluorobenzyl derivatives) to isolate substituent effects .

Q. What experimental designs are recommended to evaluate the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Answer : Key steps include:

  • Solubility Optimization : Use co-solvents (e.g., 10% DMSO/PEG 400) for in vivo dosing, validated by equilibrium solubility assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS. The trifluoroethyl group likely reduces CYP450-mediated oxidation .
  • Brain Penetration : Measure brain-to-plasma ratio (Kp) in rodents post-IV administration. Fluorinated analogs typically achieve Kp > 0.3, indicating CNS availability .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for σ2 over σ1 receptors?

  • Answer :

  • Analog Synthesis : Replace the 3-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to exploit σ2’s larger binding pocket .
  • Binding Free Energy Calculations : Use molecular dynamics (e.g., AMBER) to compare σ1/σ2 interaction energies. Focus on residues Tyr173 (σ1) vs. Glu172 (σ2) for selective hydrogen bonding .
    • Methodological Insight : Prioritize analogs with >10-fold selectivity in radioligand displacement assays. Validate functional activity via σ2-mediated apoptosis assays in cancer cell lines .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy in disease models?

  • Potential Causes :

  • Poor PK Properties : Rapid clearance due to esterase-mediated hydrolysis of the carboxamide. Address via prodrug strategies (e.g., tert-butyl ester masking) .
  • Off-Target Effects : Screen against panels of GPCRs/kinases (e.g., CEREP) to identify unintended interactions. The sulfonyl group may inhibit carbonic anhydrase isoforms .
    • Methodological Insight : Use PK/PD modeling to correlate plasma exposure (AUC) with target engagement (e.g., σ2 receptor occupancy measured by PET imaging) .

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